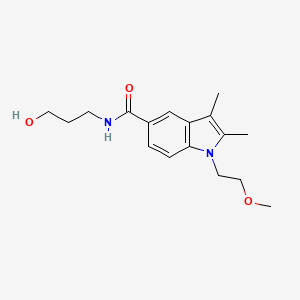
2-(4-cyclopropyltriazol-1-yl)-N-(2-hydroxy-4-methylpentyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-cyclopropyltriazol-1-yl)-N-(2-hydroxy-4-methylpentyl)acetamide, also known as CPTH6, is a small molecule inhibitor that has been widely used in scientific research applications. It is a potent and selective inhibitor of the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF) and has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Mécanisme D'action
2-(4-cyclopropyltriazol-1-yl)-N-(2-hydroxy-4-methylpentyl)acetamide inhibits the HAT activity of p300/CBP-associated factor (PCAF) by binding to the bromodomain of PCAF. This leads to the inhibition of histone acetylation and the regulation of gene expression. This compound has also been shown to inhibit the acetylation of non-histone proteins, such as p53 and NF-κB, which are involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the HAT activity of PCAF. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has been shown to regulate the expression of genes involved in cell cycle regulation, apoptosis, and DNA damage response. It has also been shown to inhibit the acetylation of non-histone proteins, such as p53 and NF-κB, which are involved in cell cycle regulation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-cyclopropyltriazol-1-yl)-N-(2-hydroxy-4-methylpentyl)acetamide has several advantages for lab experiments, including its potency and selectivity for PCAF, its ability to inhibit the acetylation of non-histone proteins, and its ability to induce cell cycle arrest and apoptosis in cancer cells. However, there are also limitations to using this compound in lab experiments, including its toxicity and the need for further research to determine its efficacy in vivo.
Orientations Futures
There are several future directions for research on 2-(4-cyclopropyltriazol-1-yl)-N-(2-hydroxy-4-methylpentyl)acetamide, including its potential use in combination therapy with other cancer treatments, its efficacy in animal models of cancer, and its potential use in the treatment of other diseases, such as neurodegenerative diseases. Further research is also needed to determine the optimal dosage and administration of this compound and to investigate its potential side effects.
Méthodes De Synthèse
2-(4-cyclopropyltriazol-1-yl)-N-(2-hydroxy-4-methylpentyl)acetamide can be synthesized using a two-step reaction. The first step involves the synthesis of 2-azido-4-cyclopropyltriazole, which is obtained by reacting cyclopropylamine with sodium azide in dimethylformamide (DMF) at room temperature. The second step involves the reaction of 2-azido-4-cyclopropyltriazole with 2-hydroxy-4-methylpentylamine in DMF at 80°C to obtain this compound.
Applications De Recherche Scientifique
2-(4-cyclopropyltriazol-1-yl)-N-(2-hydroxy-4-methylpentyl)acetamide has been widely used in scientific research applications to study the role of HATs in various biological processes. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing cell cycle arrest and apoptosis. This compound has also been used to study the role of HATs in the regulation of gene expression, chromatin remodeling, and DNA damage response.
Propriétés
IUPAC Name |
2-(4-cyclopropyltriazol-1-yl)-N-(2-hydroxy-4-methylpentyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-9(2)5-11(18)6-14-13(19)8-17-7-12(15-16-17)10-3-4-10/h7,9-11,18H,3-6,8H2,1-2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEUESIOVKQCNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC(=O)CN1C=C(N=N1)C2CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(6-chloropyridin-3-yl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6641041.png)

![2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol](/img/structure/B6641057.png)
![[2-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinolin-1-yl]methanol](/img/structure/B6641063.png)
![1-[2-(3-Chlorophenyl)ethyl]-3-[1-(hydroxymethyl)cyclopentyl]urea](/img/structure/B6641071.png)
![N-[(1-hydroxycycloheptyl)methyl]-2-(4-phenyltriazol-1-yl)acetamide](/img/structure/B6641083.png)
![2-(4-Hydroxyphenyl)-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]ethanone](/img/structure/B6641088.png)

![2-fluoro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-4-(4-methoxyphenyl)benzamide](/img/structure/B6641115.png)
![2-(1-hydroxycyclohexyl)-N-[1-(oxan-4-yl)ethyl]acetamide](/img/structure/B6641125.png)


![4-[1-Hydroxy-2-[4-(oxan-4-yloxy)piperidin-1-yl]ethyl]benzonitrile](/img/structure/B6641139.png)
![5-[[2-hydroxyethyl(pyridin-3-ylmethyl)amino]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B6641143.png)